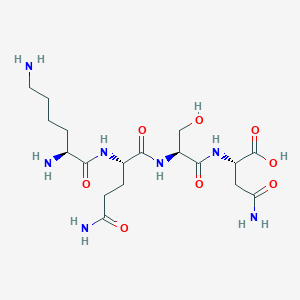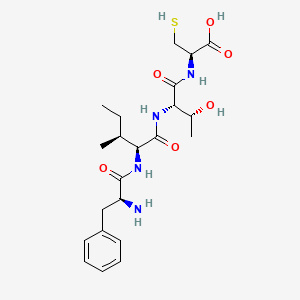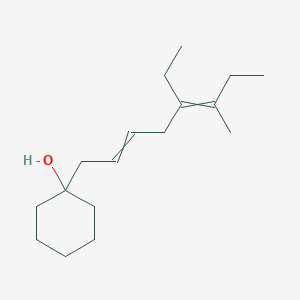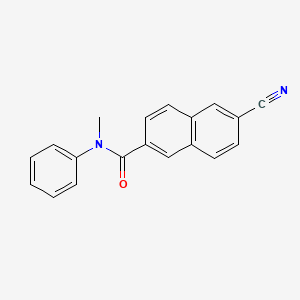![molecular formula C11H15N3O B12526046 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one CAS No. 868245-27-6](/img/structure/B12526046.png)
1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one is a chemical compound that belongs to the class of heterocyclic compounds It features a piperazine ring attached to a pyridine ring, which is further connected to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one typically involves multi-step procedures. One common method includes the reaction of 3-chloropyridine with piperazine under specific conditions to form the piperazinylpyridine intermediate. This intermediate is then reacted with ethanone derivatives to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines .
Applications De Recherche Scientifique
1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and is known for its antibacterial activity.
1-(Pyridin-4-yl)ethan-1-one: Similar in structure but lacks the piperazine ring, making it less versatile in biological applications.
(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid: Used in organic synthesis and has similar reactivity patterns.
Uniqueness: 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one is unique due to its combined piperazine and pyridine moieties, which provide a versatile platform for chemical modifications and biological interactions. This dual functionality makes it a valuable compound in medicinal chemistry and drug design .
Propriétés
Numéro CAS |
868245-27-6 |
|---|---|
Formule moléculaire |
C11H15N3O |
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
1-(6-piperazin-1-ylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H15N3O/c1-9(15)10-2-3-11(13-8-10)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 |
Clé InChI |
GMXCNEVKXXJSLA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(C=C1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetyl chloride](/img/structure/B12525964.png)
![4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine](/img/structure/B12525971.png)
![2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane](/img/structure/B12525978.png)
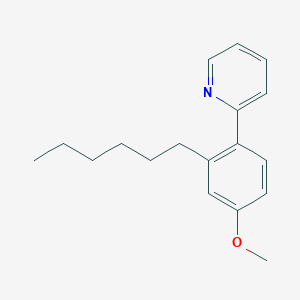
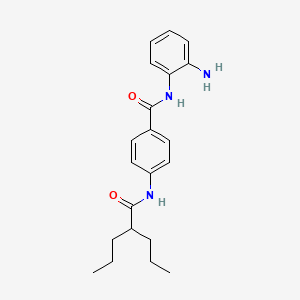
![2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine](/img/structure/B12526016.png)
